molecular formula C12H18N2 B1276810 2-(Pyridin-2-ylmethyl)azepane CAS No. 527674-23-3

2-(Pyridin-2-ylmethyl)azepane

Cat. No. B1276810
CAS RN: 527674-23-3
M. Wt: 190.28 g/mol
InChI Key: MMACVRBAKZRSSC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves the combination of a pyridine derivative and an azepane precursor. Various synthetic routes have been explored, including base-promoted reactions and transition metal-free methods . Researchers have developed efficient and environmentally benign approaches to access this compound, allowing for the preparation of libraries of novel heterocyclic compounds .

6.

Physical And Chemical Properties Analysis

  • Melting Point : The compound exhibits a yellow solid form with a melting point around 214–215 °C .

8.

Scientific Research Applications

Anti-Fibrosis Drug Development

2-(Pyridin-2-ylmethyl)azepane: derivatives have shown promise in the development of anti-fibrotic drugs. These compounds have been synthesized and evaluated for their biological activities against immortalized rat hepatic stellate cells (HSC-T6), which play a key role in the development of fibrosis. Some derivatives exhibited better anti-fibrotic activities than existing drugs, indicating potential for further drug development .

Synthesis of Aromatic Ketones

The compound serves as a precursor in the synthesis of aromatic ketones, particularly pyridin-2-yl-methanone motifs, which are important pharmaceutical intermediates. An efficient copper-catalyzed synthesis method has been developed using 2-(Pyridin-2-ylmethyl)azepane to produce these ketones through direct Csp3-H oxidation with water under mild conditions .

Medicinal Chemistry

In medicinal chemistry, 2-(Pyridin-2-ylmethyl)azepane is utilized to construct libraries of novel heterocyclic compounds with potential biological activities. The pyrimidine moiety, in particular, is considered a privileged structure due to its wide range of pharmacological activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties .

Organic Synthesis

This compound is also used in organic synthesis to create diverse types of heterocyclic compounds. Its unique structure allows for the exploration of new synthetic pathways and the creation of compounds with potential applications in various fields of chemistry and biology .

Future Directions

  • Drug Development : Consider its potential as a novel anti-fibrotic agent based on its inhibitory effects on collagen expression .

: Gu, Y.-F., Zhang, Y., Yue, F.-L., Li, S.-T., Zhang, Z.-Q., Li, J., & Bai, X. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 25(22), 5226. DOI: 10.3390/molecules25225226

properties

IUPAC Name

2-(pyridin-2-ylmethyl)azepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-2-6-11(13-8-4-1)10-12-7-3-5-9-14-12/h3,5,7,9,11,13H,1-2,4,6,8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMACVRBAKZRSSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(NCC1)CC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60398253
Record name 2-(pyridin-2-ylmethyl)azepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60398253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

527674-23-3
Record name 2-(pyridin-2-ylmethyl)azepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60398253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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